molecular formula C13H20N4O3 B173364 (S)-Lisofylline CAS No. 100324-80-9

(S)-Lisofylline

Cat. No. B173364
M. Wt: 280.32 g/mol
InChI Key: NSMXQKNUPPXBRG-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include information about its appearance (color, state of matter under standard conditions) and any distinctive odors.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.



Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the rate of the reaction.



Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and pH. It also includes understanding the compound’s chemical stability and reactivity.


Scientific Research Applications

1. Treatment of Acute Lung Injury and Acute Respiratory Distress Syndrome

  • In a study on acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), lisofylline showed no significant difference in mortality or resolution of organ failures compared to a placebo. This trial indicated that lisofylline may not have beneficial effects in the treatment of established ALI/ARDS (Wiedemann et al., 2002).

2. Improvement in Survival after Hemorrhagic Shock

  • Lisofylline was found to improve survival in a model of hemorrhagic shock, potentially due to its action in down-regulating leukocyte adhesiveness (Waxman et al., 1996).

3. Potential in Diabetes Treatment

  • Research suggests that lisofylline may have therapeutic value in preventing autoimmune disorders, including Type 1 diabetes, and in preserving beta cell functional mass during islet isolation (Yang et al., 2005).

4. Prevention of Type I Diabetes in Non-Obese Diabetic Mice

  • A study demonstrated that lisofylline could prevent the onset of autoimmune diabetes in non-obese diabetic mice, suggesting its therapeutic benefits in preventing Type I diabetes (Yang et al., 2002).

5. Inhibition of STAT4 Activation in Autoimmune Diabetes

  • Lisofylline was found to inhibit STAT4 activation, which is involved in IL-12-mediated signaling, thus preventing autoimmune diabetes in NOD mice (Yang et al., 2003).

6. Use in the Production of Lisofylline

  • A study on the biotransformation of pentoxifylline to lisofylline using Lactobacillus kefiri DSM 20587 demonstrated a method for producing lisofylline (Pękala et al., 2007).

7. Amelioration of Hyperoxia-induced Lung Injury

  • Lisofylline was shown to ameliorate hyperoxia-induced lung injury and mortality in a murine model, suggesting its potential in treating lung injuries related to oxidative stress (George et al., 1999).

Safety And Hazards

This involves understanding the potential health risks associated with exposure to the compound. It includes toxicity information, safety precautions, and first aid measures.


Future Directions

This involves predicting future research directions based on the current understanding of the compound. It could include potential applications, areas needing further research, and anticipated developments in the field.


properties

IUPAC Name

1-[(5S)-5-hydroxyhexyl]-3,7-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-9(18)6-4-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8-9,18H,4-7H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMXQKNUPPXBRG-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Lisofylline

CAS RN

100324-80-9
Record name (S)-Lisophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100324809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISOFYLLINE, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N939YFB9KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Pentoxifylline (1.0 g, 3.59 mmol) was dissolved in methanol (20 mL) and DCM (3 mL) then cooled to 0° C. To the reaction was added sodium borohydride (0.41 g, 10.8 mmol) portionwise over 30 min. The reaction was stirred in the cold for 2 h; then it was evaporated to dryness under reduced pressure, diluted with water (100 mL) and extracted with ethyl acetate (3×75 mL). The combined extracts were dried with magnesium sulfate, filtered and the solvent was removed under reduced pressure to give 1-(5-hydroxyhexyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (0.72 g, 71% yield) as a white solid. LCMS retention time=1.849 min and 98% purity, LCMS MH+ 281. 1H NMR (DMSO-d6) δ 8.00 (s, 1H), 4.31 (d, 1H, J=4 Hz), 3.88 (s, 3H), 3.84 (t, 2H, J=8 Hz), 3.51-3.59 (m, 1H), 1.45-1.56 (m, 2H), 1.25-1.37 (m, 4H), 1.02 ( d, 3H, J=4 Hz).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0.41 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-Lisofylline
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-Lisofylline
Reactant of Route 3
(S)-Lisofylline
Reactant of Route 4
(S)-Lisofylline
Reactant of Route 5
(S)-Lisofylline
Reactant of Route 6
Reactant of Route 6
(S)-Lisofylline

Citations

For This Compound
6
Citations
P Borowiecki, B Zdun, M Dranka - Molecular Catalysis, 2021 - Elsevier
Highly enantioselective enzymatic kinetic resolution (EKR) of racemic lisofylline is presented for the first time. A comprehensive optimization of the key parameters of lipase-catalyzed …
Number of citations: 11 www.sciencedirect.com
P Borowiecki, A Rudzka, T Reiter… - Catalysis Science & …, 2022 - pubs.rsc.org
Lisofylline (LSF) is a synthetic methylxanthine active agent exhibiting potent anti-inflammatory and immunomodulatory properties; therefore, it has been widely investigated as a …
Number of citations: 6 pubs.rsc.org
P Schiavini, KJ Cheong, N Moitessier… - ChemBioChem, 2017 - Wiley Online Library
Substrate‐promiscuous enzymes are a promising starting point for the development of versatile biocatalysts. In this study, human cytochrome P450 3A4, known for its ability to …
P Schiavini, KJ Cheong, N Moitessier, K Auclair - 2016 - escholarship.mcgill.ca
Substrate promiscuous enzymes are a promising starting point for the development of versatile biocatalysts. In this study, human cytochrome P450 3A4, known for its ability to …
Number of citations: 0 escholarship.mcgill.ca
H Ichida, T Fukami, K Amai, K Suzuki, K Mishiro… - Drug Metabolism and …, 2023 - ASPET
… (2002) reported that the area under the curve of S-lisofylline was 38-fold higher than that of R-lisofylline in six healthy volunteers taking 600 mg pentoxifylline, suggesting that the …
Number of citations: 3 dmd.aspetjournals.org
P Schiavini - 2017 - search.proquest.com
Being implicated in all aspects of life, proteins are at the center of pharmaceutical development. Not only do they represent the most common pharmacological target, but they also take …
Number of citations: 4 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.